5-Bromo-6-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one
Description
5-Bromo-6-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one is a bicyclic heterocyclic compound featuring a pyrrolopyridine core with bromine at position 5 and methoxy at position 6. Its molecular formula is C₈H₇BrN₂O₂ (molecular weight: 243.06 g/mol). The compound is commercially available (e.g., CymitQuimica, Ref: 10-F719273) in quantities ranging from 100 mg to 1 g, with pricing reflecting its use as a specialized building block in medicinal chemistry . The bromine atom enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), while the methoxy group modulates electronic properties and solubility.
Properties
IUPAC Name |
5-bromo-6-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O2/c1-13-8-5(9)2-4-3-6(12)10-7(4)11-8/h2H,3H2,1H3,(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMWSFLXJOSRZNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CC(=O)NC2=N1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201185150 | |
| Record name | 5-Bromo-1,3-dihydro-6-methoxy-2H-pyrrolo[2,3-b]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201185150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190316-90-5 | |
| Record name | 5-Bromo-1,3-dihydro-6-methoxy-2H-pyrrolo[2,3-b]pyridin-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190316-90-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-1,3-dihydro-6-methoxy-2H-pyrrolo[2,3-b]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201185150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one typically involves the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving suitable precursors such as pyridine derivatives and pyrrole.
Methoxylation: The methoxy group can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling Reactions: The bromine atom can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield methoxy-substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHNOBr
- Molecular Weight : 243.06 g/mol
- CAS Number : 1190316-90-5
The compound features a pyrrolo[2,3-b]pyridine framework, which is significant for its reactivity and interaction with biological systems. The presence of a bromine atom and a methoxy group enhances its electrophilic character, making it suitable for various chemical transformations.
Anticancer Activity
Research indicates that derivatives of pyrrolopyridines exhibit promising anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. The bromine substitution in 5-Bromo-6-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one may enhance its potency against certain cancer types by improving binding affinity to target proteins.
Neuroprotective Effects
There is emerging evidence suggesting that this compound could have neuroprotective effects. Its ability to cross the blood-brain barrier may allow it to exert protective effects against neurodegenerative diseases. Preliminary studies indicate potential mechanisms involving the modulation of neurotransmitter systems and reduction of oxidative stress.
Organic Synthesis
This compound serves as an important building block in organic synthesis. Its unique structure allows for the synthesis of various derivatives through:
- Functionalization Reactions : The bromine atom can be replaced or modified to create new compounds with diverse functionalities.
- Cyclization Reactions : It can participate in cyclization reactions to form more complex polycyclic structures, which are valuable in drug discovery.
Materials Science
The compound's heterocyclic nature makes it suitable for applications in materials science, particularly in the development of:
Conductive Polymers
Research has explored the incorporation of pyrrolopyridine derivatives into conductive polymers. The inclusion of this compound can enhance the electrical conductivity and thermal stability of these materials.
Nanocomposites
Studies are ongoing regarding the use of this compound in nanocomposites for electronic applications. Its ability to form stable interactions with nanoparticles may lead to advancements in sensor technology and energy storage devices.
Case Studies
Mechanism of Action
The mechanism of action of 5-Bromo-6-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and methoxy groups can influence its binding affinity and selectivity. The compound may modulate biological pathways by inhibiting or activating key proteins, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substitution Patterns
4-Bromo-6-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one
- Structure : Bromine at position 4 instead of 5.
- CAS : 1190310-25-8; molecular formula identical to the target compound (C₈H₇BrN₂O₂ ) .
- Key Difference : Altered bromine positioning may affect steric interactions in binding pockets or regioselectivity in reactions. For example, in kinase inhibitor design, such positional shifts can drastically alter target affinity .
5-Bromo-6-chloro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one
- Structure : Chloro substituent at position 6 instead of methoxy.
- Molecular Formula : C₇H₄BrClN₂O (MW: 247.48 g/mol) .
- Chloro derivatives are often less soluble in polar solvents than methoxy analogs .
5-Bromo-1,3-dihydropyrrolo[2,3-b]pyridin-2-one
Ring Saturation and Fusion Variations
6-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
- Structure : Unsaturated pyrrolopyridine core with bromine at position 6.
- Key Difference : The unsaturated system increases planarity, enhancing π-π stacking interactions in protein binding. This compound is used in kinase inhibitor scaffolds but may exhibit higher metabolic instability due to reduced conformational rigidity .
6-Chloro-1,3-dihydropyrrolo[3,2-b]pyridin-2-one
- Structure : Pyrrolo[3,2-b]pyridine core with chloro at position 6.
- Molecular Formula : C₇H₅ClN₂O (MW: 168.58 g/mol) .
- Key Difference : The altered ring fusion ([3,2-b] vs. [2,3-b]) shifts the spatial orientation of substituents, affecting docking into enzymatic active sites. Such differences are critical in optimizing selectivity for targets like JAK2 or CDK inhibitors .
Functionalized Derivatives
Ethyl 5-bromo-6-ethyl-3-hydroxy-1-methyl-pyrrolo[2,3-b]pyridine-2-carboxylate
- Structure : Ethyl and methyl groups added for steric bulk; hydroxyl and ester groups enhance polarity.
- Molecular Formula : C₁₃H₁₅BrN₂O₃ (MW: 327.17 g/mol) .
- Key Difference : The ester group enables prodrug strategies, while hydroxylation introduces sites for glucuronidation, impacting pharmacokinetics .
Research Implications
- Synthetic Utility : The target compound’s bromine and methoxy groups make it a versatile intermediate for synthesizing kinase inhibitors or PET tracers via palladium-catalyzed couplings .
- Biological Activity : Methoxy-substituted analogs generally exhibit improved solubility over chloro derivatives, critical for oral bioavailability .
- Structural Insights : Ring fusion and substituent positioning dictate target selectivity, as seen in comparisons between pyrrolo[2,3-b] and [3,2-b] pyridines .
Biological Activity
5-Bromo-6-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrrolo[2,3-b]pyridine core structure, which is known for its diverse pharmacological properties. The presence of bromine and methoxy groups enhances its chemical reactivity and biological activity.
- Molecular Formula : C₈H₇BrN₂O₂
- Molecular Weight : 243.06 g/mol
- CAS Number : 1190316-90-5
The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors. The bromine and methoxy substituents influence its binding affinity and selectivity, potentially modulating various biological pathways by inhibiting or activating key proteins.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of compounds within the pyrrolo[2,3-b]pyridine class. While specific data on this compound is limited, related compounds have shown significant antibacterial and antifungal activities.
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| 5-Bromo derivatives | Antibacterial | 4.69 - 22.9 |
| Pyrrolidine derivatives | Antifungal | 16.69 - 78.23 |
These findings suggest that halogen substituents may enhance the bioactivity of pyrrolo compounds against various pathogens .
Anti-inflammatory Activity
The compound's structural analogs have exhibited notable anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX). For instance, in vitro tests reported IC₅₀ values comparable to well-known anti-inflammatory drugs like celecoxib.
| Compound | COX Inhibition IC₅₀ (µmol) |
|---|---|
| Celecoxib | 0.04 ± 0.01 |
| Analog A | 0.04 ± 0.09 |
| Analog B | 0.04 ± 0.02 |
This suggests that the presence of specific substituents can significantly enhance anti-inflammatory properties .
Structure-Activity Relationship (SAR)
The structural modifications in pyrrolo[2,3-b]pyridine derivatives can dramatically affect their biological activity. Key observations include:
- Bromine Substitution : Enhances binding affinity to biological targets.
- Methoxy Group : Increases solubility and stability, contributing to enhanced bioactivity.
Research indicates that electron-donating groups can further potentiate the anti-inflammatory effects of these compounds .
Case Studies
- In Vitro Studies : Various derivatives of pyrrolo compounds were tested for their antibacterial properties against Gram-positive and Gram-negative bacteria. Compounds with bromine substitutions showed promising results with MIC values indicating effective inhibition of bacterial growth .
- Animal Models : Inflammation models using carrageenan-induced paw edema demonstrated that certain pyrrolo derivatives significantly reduced inflammation markers compared to control groups .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Bromo-6-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one, and how can purity be optimized?
- Methodology :
- Suzuki-Miyaura coupling or Buchwald-Hartwig amination are common for pyrrolopyridine scaffolds. For brominated derivatives, direct bromination using NBS (N-bromosuccinimide) under controlled conditions (e.g., DMF, 0–5°C) is effective .
- Purification : Use silica gel chromatography with ethyl acetate/hexane gradients. For high-purity batches (>95%), recrystallization in ethanol/water mixtures is recommended .
- Key Data :
| Method | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| Direct bromination | 74–89 | 95–98 | |
| Suzuki coupling | 65–78 | 92–96 |
Q. How can structural characterization be performed to confirm the core scaffold and substituent positions?
- Techniques :
- X-ray crystallography : Use SHELX or WinGX for refinement . For non-crystalline samples, 2D NMR (COSY, HSQC) resolves pyrrolo[2,3-b]pyridine ring signals (e.g., δ 6.8–7.2 ppm for aromatic protons) .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 257.02 for C₈H₆BrN₂O₂) .
Q. What solvent systems are optimal for solubility and stability studies?
- Solubility :
| Solvent | Solubility (mg/mL) | Stability (24h, RT) |
|---|---|---|
| DMSO | >50 | Stable |
| MeOH | 10–15 | Partial degradation |
- Recommendation : Use DMSO for stock solutions; avoid aqueous buffers below pH 5 due to lactam ring hydrolysis .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for anti-inflammatory activity?
- Strategy :
- Modify the 6-methoxy and 5-bromo groups to assess impact on COX/LOX inhibition. Replace bromine with iodine or methyl to study steric/electronic effects .
- In vivo models : Use adjuvant-induced arthritic (AIA) rats for efficacy; measure prostaglandin E₂ (PGE₂) and leukotriene B₄ (LTB₄) levels .
- Key Findings :
| Substituent | IC₅₀ (PGE₂, µM) | IC₅₀ (LTB₄, µM) |
|---|---|---|
| 5-Br, 6-OMe | 12.3 | 18.7 |
| 5-I, 6-OMe | 9.8 | 15.2 |
| 5-Me, 6-OMe | >50 | >50 |
| Data adapted from |
Q. How can computational modeling predict reactivity in cross-coupling reactions?
- Approach :
- Use DFT calculations (Gaussian 16) to analyze electron density at the bromine site. Higher Fukui indices correlate with Suzuki coupling efficiency .
- Docking studies (AutoDock Vina) assess binding to anti-inflammatory targets like mPGES-1 .
Q. How to resolve contradictions in crystallographic data for polymorphs?
- Protocol :
- Compare SHELXL refinement parameters (R-factor, wR2) across datasets. Use PLATON to check for missed symmetry .
- For ambiguous electron density (e.g., disordered methoxy groups), apply TWINABS for multi-component modeling .
Q. What strategies improve yield in multi-step syntheses involving sensitive intermediates?
- Optimization :
- Protect the lactam ring with SEM (2-(trimethylsilyl)ethoxymethyl) during bromination to prevent side reactions .
- Use flow chemistry for exothermic steps (e.g., Grignard additions) to enhance reproducibility .
Data Contradiction Analysis
Q. Why do biological assays show activity despite low in vitro enzyme inhibition?
- Hypothesis : The compound may target downstream signaling (e.g., NF-κB) rather than direct COX/LOX inhibition. Validate via Western blotting for phosphorylated IκBα .
Q. How to address discrepancies in NMR shifts between synthetic batches?
- Troubleshooting :
- Check for residual solvents (e.g., DMF) affecting δ values. Use DMSO-d₆ for consistent hydrogen bonding .
- Confirm tautomerism via variable-temperature NMR (e.g., lactam ↔ enol forms) .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
